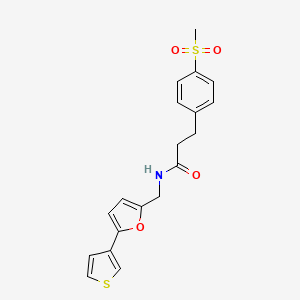
3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the methylsulfonyl phenyl derivative, followed by the introduction of the thiophenyl furan moiety through a series of coupling reactions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of intermediates, and employing continuous flow reactors to enhance efficiency. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophenyl furan moiety, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents under inert atmospheres.
Substitution: Sodium hydride, potassium tert-butoxide; reactions often require aprotic solvents and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with biomolecules. Researchers investigate its binding affinity to proteins and enzymes, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Studies focus on its ability to modulate biological pathways, which could result in new treatments for diseases. Its structural features make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
Industrially, this compound is explored for its use in manufacturing processes. Its stability and reactivity make it suitable for applications in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the context of its application, such as inhibiting enzyme activity in a biochemical assay or binding to a receptor in a pharmacological study.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide: Similar structure but with a different thiophenyl position.
3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-3-yl)methyl)propanamide: Variation in the furan ring position.
3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-2-yl)furan-3-yl)methyl)propanamide: Combination of different thiophenyl and furan positions.
Uniqueness
The uniqueness of 3-(4-(methylsulfonyl)phenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propanamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of functional groups and molecular geometry allows for unique interactions and reactivity, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-26(22,23)17-6-2-14(3-7-17)4-9-19(21)20-12-16-5-8-18(24-16)15-10-11-25-13-15/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQPRRBGLNZHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2752960.png)
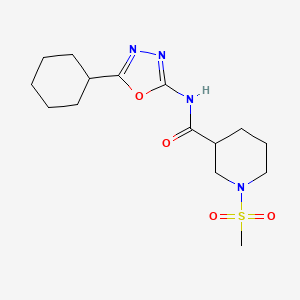
![1-benzyl-4-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B2752964.png)
![2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2752965.png)
![5-Ethyl-N-[3-(furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2752966.png)
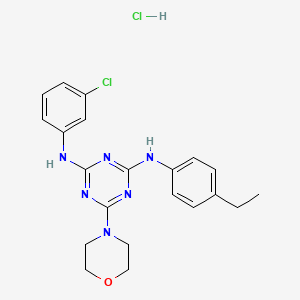
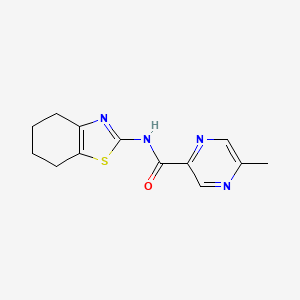
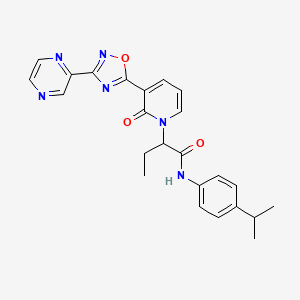
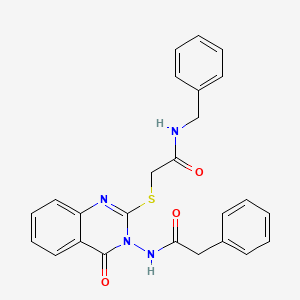
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2752977.png)
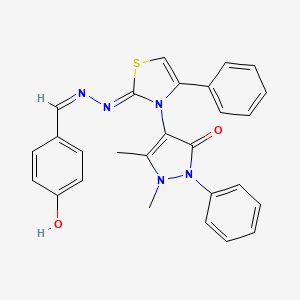
![8-Aminospiro[3.5]non-7-EN-6-one](/img/structure/B2752981.png)
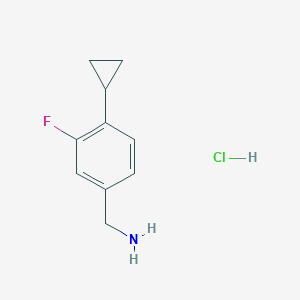
![6-fluoro-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]quinolin-4-amine](/img/structure/B2752983.png)
